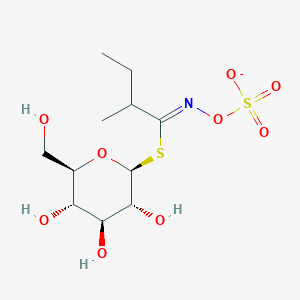

Sec-butylglucosinolate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H20NO9S2- |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

[(Z)-[2-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |

InChI |

InChI=1S/C11H21NO9S2/c1-3-5(2)10(12-21-23(17,18)19)22-11-9(16)8(15)7(14)6(4-13)20-11/h5-9,11,13-16H,3-4H2,1-2H3,(H,17,18,19)/p-1/b12-10-/t5?,6-,7-,8+,9-,11+/m1/s1 |

InChI Key |

TUSWQPFNQXCPGB-ANPCENJRSA-M |

SMILES |

CCC(C)C(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CCC(C)/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCC(C)C(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis of Sec Butylglucosinolate

Core Glucosinolate Structure Formation

Oxidation of Amino Acids to Aldoximes

Role of Flavin-Containing Monooxygenases and Peroxidases

The initial conversion of the precursor amino acid to an aldoxime is a critical step in glucosinolate biosynthesis. While cytochrome P450 enzymes (CYPs) are primarily responsible for this conversion for many glucosinolates, flavin-containing monooxygenases (FMOs) and peroxidases are also implicated in the broader glucosinolate biosynthetic pathway. nih.govnih.gov

Conversion to Thiohydroximates

Following the initial oxidation of isoleucine to its corresponding aldoxime, the next crucial step is the conversion of this intermediate into a thiohydroximate. This conversion is catalyzed by another set of cytochrome P450 enzymes, specifically from the CYP83 family. These enzymes activate the aldoxime, which then reacts with a sulfur donor. nih.gov The resulting S-alkyl-thiohydroximate is subsequently cleaved by a C-S lyase to yield the thiohydroximate. nih.gov

Recent research has identified specific CYP79 enzymes that exhibit activity towards isoleucine. Studies involving the expression of CYP79D2 from cassava in Arabidopsis resulted in the production of isoleucine-derived glucosinolates. nih.gov Furthermore, in vitro studies with Nicotiana benthamiana have shown that CYP79C1 and CYP79C2 from Arabidopsis thaliana can utilize isoleucine as a substrate, leading to the formation of isoleucine-derived glucosinolates. nih.govfrontiersin.org

| Enzyme Family | Specific Enzymes | Function in Sec-butylglucosinolate Biosynthesis |

| Cytochrome P450 | CYP79C1, CYP79C2, CYP79D2 (from Cassava) | Catalyze the conversion of isoleucine to its corresponding aldoxime. nih.govnih.govfrontiersin.org |

| Cytochrome P450 | CYP83 family | Catalyze the conversion of the aldoxime to an activated intermediate for thiohydroximate formation. nih.gov |

| C-S Lyase | Cleaves the S-alkyl-thiohydroximate to form the thiohydroximate. nih.gov |

S-Glucosylation by UDP-glucose:thiohydroximic acid S-glucosyltransferases (S-GT)

The thiohydroximate intermediate is then glucosylated in a reaction catalyzed by UDP-glucose:thiohydroximic acid S-glucosyltransferases (S-GTs). This step involves the transfer of a glucose molecule from UDP-glucose to the sulfur atom of the thiohydroximate, forming a desulfoglucosinolate. nih.gov This glucosylation step is a conserved feature in the biosynthesis of all glucosinolates.

O-Sulfation by Desulfoglucosinolate Sulfotransferases

The final step in the formation of the core glucosinolate structure is the sulfation of the desulfoglucosinolate. This reaction is catalyzed by desulfoglucosinolate sulfotransferases (SOTs), which transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the desulfoglucosinolate. This results in the formation of the complete sec-butylglucosinolate molecule.

Side-Chain Modification Specific to Sec-butylglucosinolate

The diversity of glucosinolates largely arises from the modification of their side chains. For aliphatic glucosinolates like sec-butylglucosinolate, several key enzyme families are responsible for these modifications.

Enzymes and Genetic Loci Governing Specific Aliphatic Side Chains (e.g., GS-OX, GS-AOP, GS-OH)

The genetic and enzymatic basis for the variation in aliphatic glucosinolate side chains has been extensively studied, particularly in the model plant Arabidopsis thaliana. Several key loci, including GS-OX, GS-AOP, and GS-OH, encode enzymes that catalyze specific modifications to the side chains. nih.govnih.gov

GS-OX (Glucosinolate S-oxygenase): This locus encodes for flavin-monooxygenases that are responsible for the oxidation of the sulfur atom in the side chains of methionine-derived glucosinolates. mdpi.com While the direct action of GS-OX enzymes on the isoleucine-derived side chain of sec-butylglucosinolate has not been specifically detailed, it is plausible that similar oxidative modifications could occur on branched-chain glucosinolates.

GS-AOP (Alkenyl Hydroxalkyl Producing): The GS-AOP locus contains genes encoding 2-oxoglutarate-dependent dioxygenases that are involved in the formation of alkenyl and hydroxyalkyl glucosinolates from methylsulfinylalkyl precursors. nih.gov The specific role of AOP enzymes in modifying the branched-chain structure of isoleucine-derived glucosinolates to produce the sec-butyl side chain is an area of ongoing research.

GS-OH (Glucosinolate Hydroxylase): The GS-OH locus encodes for a 2-oxoacid-dependent dioxygenase that catalyzes the hydroxylation of the glucosinolate side chain. nih.gov The potential for hydroxylation of the isoleucine-derived side chain by GS-OH enzymes exists, which could contribute to the diversity of branched-chain glucosinolates.

While the general functions of these enzyme families are well-established for methionine-derived aliphatic glucosinolates, the precise enzymatic steps and the specific isoforms of GS-OX, GS-AOP, and GS-OH that act on the isoleucine-derived precursor to form the final sec-butylglucosinolate structure require further targeted investigation. The modular nature of these genetic loci allows for the generation of a wide diversity of glucosinolate structures in response to various selective pressures. nih.gov

| Genetic Locus | Enzyme Family | General Function in Aliphatic Glucosinolate Biosynthesis |

| GS-OX | Flavin-monooxygenases | S-oxygenation of the side chain. mdpi.com |

| GS-AOP | 2-oxoglutarate-dependent dioxygenases | Formation of alkenyl and hydroxyalkyl side chains. nih.gov |

| GS-OH | 2-oxoacid-dependent dioxygenases | Hydroxylation of the side chain. nih.gov |

Catabolism and Degradation Products of Sec Butylglucosinolate

Formation of Major Degradation Products

The degradation of the sec-butylglucosinolate aglucone can result in the formation of several classes of compounds. The primary products are typically isothiocyanates, but under certain conditions, nitriles, thiocyanates, and other minor products can also be formed. wikipedia.orgnih.govscispace.com

Isothiocyanates (Mustard Oils)

Under neutral pH conditions, the spontaneous rearrangement of the aglucone derived from sec-butylglucosinolate predominantly yields sec-butyl isothiocyanate. wikipedia.orgnih.gov This reaction is a Lossen-like rearrangement and is considered the default pathway in the absence of specific protein factors that can alter the degradation outcome. wikipedia.org Studies have identified sec-butyl isothiocyanate as a volatile degradation product in various plants containing sec-butylglucosinolate, such as horseradish (Armoracia rusticana) and Lunaria annua. nih.govcabidigitallibrary.org

Thiocyanates

The formation of thiocyanates is less common than that of isothiocyanates and nitriles and appears to be restricted to a few specific glucosinolates, primarily those that can form stable carbocations. sci-hub.secdnsciencepub.com The proposed mechanism involves the fragmentation of the aglucone into a thiocyanate (B1210189) anion and a corresponding cation, which then recombine. cdnsciencepub.com While this has been observed for allyl, benzyl, and 4-(methylthio)butyl glucosinolates, the formation of sec-butyl thiocyanate from sec-butylglucosinolate is not a commonly reported degradation pathway. ulisboa.ptcdnsciencepub.com The formation of thiocyanates is often mediated by a specific thiocyanate-forming protein (TFP). srce.hrdpi.qld.gov.au

Epithionitriles

Epithionitrile formation is a specific degradation pathway that occurs for glucosinolates possessing a terminal double bond in their side chain and in the presence of an epithiospecifier protein (ESP). srce.hrsci-hub.seoup.com The ESP facilitates the transfer of the sulfur atom from the thioglucosidic bond to the terminal double bond of the side chain, forming a thiirane (B1199164) ring. sci-hub.se Since the side chain of sec-butylglucosinolate is a saturated alkyl group and lacks a terminal double bond, the formation of an epithionitrile from its degradation is not structurally possible. srce.hroup.com

Oxazolidine-2-thiones (if applicable to sec-butylglucosinolate degradation)

The formation of oxazolidine-2-thiones is a characteristic degradation pathway for glucosinolates that have a hydroxyl group on the second carbon (C-2) of their side chain. srce.hrorgprints.org The initially formed isothiocyanate is unstable and spontaneously cyclizes to form the stable oxazolidine-2-thione ring structure. srce.hrwikipedia.org A well-known example is the formation of goitrin from progoitrin. wikipedia.org As sec-butylglucosinolate does not possess a hydroxyl group in its side chain, it does not undergo cyclization to form an oxazolidine-2-thione. nih.gov

Data Tables

Table 1: Major Degradation Products of Sec-butylglucosinolate

| Precursor Compound | Degradation Product | Class of Compound | Conditions Favoring Formation |

| Sec-butylglucosinolate | Sec-butyl isothiocyanate | Isothiocyanate | Neutral pH, spontaneous rearrangement wikipedia.orgnih.gov |

| Sec-butylglucosinolate | 2-Methylbutanenitrile | Nitrile | Acidic pH, presence of Fe²⁺, Nitrile-Specifier Proteins (NSP), Epithiospecifier Protein (ESP) srce.hrfrontiersin.orgoup.com |

Ecological Significance and Biological Roles in Plants

Influence on Plant Development and Stress Responses

Interactions with Plant Hormones (e.g., Jasmonates, Auxins)

Plant hormones are key regulators of growth, development, and stress responses, and they interact with secondary metabolite pathways, including glucosinolate biosynthesis. nih.govpharmiweb.com

Jasmonates: Jasmonic acid and its derivatives are central to the plant's defense signaling cascade against herbivores and necrotrophic pathogens. Wounding and herbivory trigger jasmonate signaling, which in turn upregulates the expression of genes involved in glucosinolate biosynthesis. This hormonal pathway is crucial for the induced defense response.

Auxins: There is a metabolic link between the biosynthesis of indole (B1671886) glucosinolates and auxin (indole-3-acetic acid), a critical hormone for plant growth and development. nih.govmdpi.com The enzyme CYP83B1 in Arabidopsis is a key branch point, channeling the precursor indole-3-acetaldoxime towards either indole glucosinolate or auxin biosynthesis. mdpi.com This suggests a regulatory trade-off between growth and defense.

Role in Biotic and Abiotic Stress Tolerance

Glucosinolates are fundamental to a plant's ability to withstand both biotic and abiotic stresses. nih.govjulius-kuehn.de

Biotic Stress: The primary and most well-studied role of the glucosinolate-myrosinase system is defense against biotic threats. srce.hrwikipedia.org The toxic hydrolysis products, such as isothiocyanates, deter feeding by generalist herbivores and inhibit the growth of various pathogens. nih.govfrontiersin.org Indole glucosinolates, in particular, play a crucial role in plant immunity, with their breakdown products serving as precursors for antimicrobial phytoalexins. nih.govfrontiersin.org

Abiotic Stress: Emerging evidence indicates that glucosinolates also contribute to tolerance against abiotic stressors like salinity, drought, and extreme temperatures. nih.govmaxapress.commdpi.com Plants often increase their concentration of secondary metabolites, including glucosinolates, in response to such stresses. nih.govmdpi.com For instance, Arabidopsis thaliana under high salt stress was observed to overproduce short-chain aliphatic glucosinolates. mdpi.com These compounds may act as signaling molecules or contribute to osmotic adjustment and the mitigation of oxidative stress. nih.govmdpi.com The accumulation of glucosinolates in roots in response to abiotic stress suggests a role in protecting this vital organ. mdpi.comnih.gov

Table 2: Influence of Stress Factors on Glucosinolate Metabolism

| Stress Type | Factor | Plant Response |

|---|---|---|

| Biotic | Herbivory | Induced production of glucosinolates, particularly at the site of damage, mediated by jasmonate signaling. srce.hrfrontiersin.org |

| Pathogen Attack | Hydrolysis of indole glucosinolates to form antimicrobial compounds (phytoalexins). nih.govfrontiersin.org | |

| Abiotic | Salinity/Drought | Increased accumulation of certain glucosinolates, potentially aiding in osmotic balance and signaling. nih.govmdpi.com |

| Temperature Extremes | Alteration of glucosinolate profiles; exogenous application of hydrolysis products can increase thermotolerance. nih.govmaxapress.com | |

| Nutrient Deficiency (Sulfur) | Strongly reduced biosynthesis of all glucosinolates due to lack of essential substrate. nih.gov |

Genetic and Genomic Aspects of Sec Butylglucosinolate Metabolism

Genetic Regulation of Biosynthesis and Accumulation

The regulation of aliphatic glucosinolate biosynthesis, including isoleucine-derived compounds like sec-butylglucosinolate, is primarily controlled by a specific clade of R2R3 MYB transcription factors. nih.govmdpi.com In the model plant Arabidopsis thaliana, three key MYB factors have been identified: MYB28, MYB29, and MYB76. mdpi.commdpi.comresearchgate.net

MYB28 is considered the most dominant regulator, controlling the basal-level production of both short- and long-chain aliphatic GSLs. mdpi.comfrontiersin.org Studies on knockout mutants for MYB28 show a significant reduction in the levels of these compounds, while its overexpression leads to their increased accumulation. mdpi.compnas.org

MYB29 and MYB76 are thought to have more specialized or accessory roles. nih.gov MYB29, for instance, appears to be involved in the induction of aliphatic GSLs in response to signaling molecules like methyl jasmonate (MeJA), which is associated with plant defense against herbivores. mdpi.compnas.org A double knockout of MYB28 and MYB29 results in an almost complete absence of aliphatic GSLs. nih.gov

These MYB factors activate the transcription of core biosynthetic genes required for producing sec-butylglucosinolate. This includes genes for the chain elongation of the precursor amino acid, isoleucine, and the formation of the core glucosinolate structure. mdpi.comnih.gov Key gene families regulated by these MYBs include:

Branched-Chain Amino Acid Aminotransferases (BCATs): Specifically, BCAT4 is involved in the initial deamination of the precursor amino acid, the first step in the side chain elongation pathway. researchgate.netnih.gov

Methylthioalkylmalate Synthases (MAMs): The MAM gene family (e.g., MAM1, MAM2, MAM3) controls the number of methylene (B1212753) groups added to the amino acid side chain, which is a critical step in determining the final structure of the glucosinolate. mdpi.comnih.gov

Cytochrome P450s: Genes like CYP79F2 catalyze the conversion of chain-elongated amino acids into their corresponding aldoximes, a committed step in the biosynthesis. frontiersin.org

The activity of these MYB factors is further modulated by their interaction with basic helix-loop-helix (bHLH) transcription factors, such as MYC2, MYC3, and MYC4. nih.gov This interaction connects glucosinolate production to broader defense signaling pathways, allowing the plant to tailor its chemical defenses in response to specific threats. researchgate.netfrontiersin.org

Table 1: Key Genes in Sec-butylglucosinolate Metabolism Regulation and Biosynthesis

| Gene/Gene Family | Type | Function |

|---|---|---|

| MYB28 | Transcription Factor | Dominant positive regulator of aliphatic GSL biosynthesis. nih.govmdpi.comfrontiersin.org |

| MYB29 | Transcription Factor | Positive regulator of aliphatic GSLs, involved in jasmonate response. nih.govmdpi.compnas.org |

| MYC2/MYC3/MYC4 | Transcription Factor | bHLH factors that interact with MYBs to modulate GSL biosynthesis in response to defense signals. nih.gov |

| BCAT4 | Biosynthetic Enzyme | Catalyzes the initial deamination of the precursor amino acid for side-chain elongation. nih.gov |

| MAM1/MAM2 | Biosynthetic Enzyme | Control the side-chain length of aliphatic GSLs by catalyzing condensation with acetyl-CoA. mdpi.comnih.gov |

| CYP79F2 | Biosynthetic Enzyme | Catalyzes the conversion of chain-elongated isoleucine to its corresponding aldoxime. frontiersin.org |

Quantitative Trait Locus (QTL) mapping is a powerful method to identify genomic regions that control variation in complex traits like glucosinolate content. nih.govnih.gov Research in various Brassicaceae species has identified multiple QTLs associated with the levels of different glucosinolates. nih.govnih.govcore.ac.uk

A particularly relevant study in Boechera stricta, a relative of Arabidopsis, identified a single, major QTL that controls the balance between producing branched-chain amino acid (BCAA)-derived GSLs (such as sec-butylglucosinolate) and methionine-derived GSLs. nih.gov This locus, named the Branched Chain-Methionine Allocation (BCMA) QTL , demonstrates that a specific genomic region can act as a critical switch in determining the chemical profile of a plant's defenses. nih.gov The study found that this single locus controlled both the glucosinolate profile and the level of herbivory by a generalist insect, indicating its ecological significance. nih.gov

Other QTL analyses in Arabidopsis have identified loci that co-localize with known biosynthetic genes, such as the MAM and AOP (2-oxoglutarate-dependent dioxygenases) loci, which are responsible for side-chain elongation and modification, respectively. nih.govcore.ac.uk These findings confirm that variation within the structural genes themselves is a major source of the diverse glucosinolate profiles observed in nature. The identification of these QTLs provides valuable markers for breeding programs aiming to modify glucosinolate content.

Table 2: Example of a Major QTL Controlling Branched-Chain Glucosinolate Profile

| QTL Name | Species | Chromosomal Location | Phenotypic Effect |

|---|---|---|---|

| BCMA (Branched Chain-Methionine Allocation) | Boechera stricta | Delimited to a 1.9 cM region | Controls the allocation to branched-chain amino acid-derived GSLs vs. methionine-derived GSLs. nih.gov |

The expression of genes involved in sec-butylglucosinolate biosynthesis is highly dynamic and responsive to both developmental and environmental stimuli. Transcriptome analyses have been instrumental in identifying co-regulated genes and understanding these responses. pnas.orgacs.org For example, co-expression analysis of publicly available microarray data was one of the key approaches that led to the identification of Myb28 and Myb29 as regulators of aliphatic GSLs. pnas.org

Gene expression is influenced by various factors:

Herbivory and Wounding: Mechanical damage, such as that caused by insect feeding, can induce the expression of biosynthetic genes. The expression of both BCAT4 and MAM1 can be triggered by wounding, leading to an increased production of defensive GSLs. nih.gov

Phytohormones: Plant hormones are key signals that mediate defense responses. Methyl jasmonate (MeJA), a central hormone in insect defense, induces the expression of MYB29 and subsequently other aliphatic GSL biosynthetic genes. mdpi.compnas.org Other hormones like ethylene (B1197577) and salicylic (B10762653) acid also play a role in modulating GSL levels. frontiersin.org

Nutrient Availability: As sulfur-containing compounds, the biosynthesis of GSLs is linked to sulfur metabolism. Sulfur deficiency can lead to changes in the expression of regulatory and biosynthetic genes to manage the plant's sulfur resources. pnas.org

These dynamic changes in gene expression allow plants to precisely control the production of sec-butylglucosinolate and other defensive compounds, deploying them when and where they are most needed.

Metabolic Engineering Approaches

Knowledge of the genetic regulation and biosynthetic pathways of sec-butylglucosinolate opens up opportunities for metabolic engineering, where the goal is to purposefully modify the GSL content in plants. nih.govmdpi.com

Several strategies can be employed to alter the levels of sec-butylglucosinolate in plants. These approaches often target key control points in the biosynthetic pathway.

One primary strategy is the manipulation of regulatory transcription factors. Overexpressing a master regulator like MYB28 can lead to a significant increase in the entire aliphatic GSL pool, which would include sec-butylglucosinolate. mdpi.compnas.org This approach effectively "turns up" the entire pathway.

A more targeted approach involves altering the expression of specific biosynthetic enzymes:

Modifying CYP79 Genes: The conversion of an amino acid to its corresponding aldoxime is the first committed step in GSL biosynthesis, catalyzed by CYP79 enzymes. nih.gov Introducing a heterologous gene, such as CYP79D2 from cassava (Manihot esculenta), into Arabidopsis has been shown to result in the production of valine- and isoleucine-derived GSLs, demonstrating that this step is a critical control point for determining the type of GSL produced. genome.jp

Altering MAM Gene Expression: The MAM genes control the side-chain length. nih.gov Using techniques like RNA interference (RNAi) to silence MAM genes can effectively reduce the production of specific aliphatic GSLs. bac-lac.gc.ca Conversely, overexpressing a specific MAM variant could potentially channel metabolic flux towards a desired side-chain structure.

These genetic modifications can create novel GSL profiles in plants, which can then be assessed for improved traits. nih.gov

The ability to modulate sec-butylglucosinolate content has significant implications for plant breeding and the development of crops with enhanced agronomic traits. nih.gov Glucosinolates and their breakdown products are known to play a crucial role in plant defense against pests and pathogens. wikipedia.org

By understanding the key genes and QTLs, such as the BCMA locus, breeders can use marker-assisted selection to develop varieties with specific GSL profiles tailored for improved resistance. nih.gov For example, increasing the sec-butylglucosinolate content might confer enhanced resistance to a particular insect pest that is deterred by its specific hydrolysis products.

Furthermore, modifying GSL profiles can impact other important traits. While high levels of certain GSLs are undesirable in animal feed due to anti-nutritional effects, specific compounds like sec-butylglucosinolate may contribute to the characteristic flavors of many Brassica vegetables. wikipedia.org Therefore, breeding could aim to either reduce total GSLs in crops intended for animal consumption or enhance specific GSLs to improve the flavor or potential health-promoting properties of vegetables. The targeted manipulation of GSL pathways, informed by genomic research, provides a powerful tool for the genetic improvement of Brassica crops. bac-lac.gc.canih.gov

Advanced Research Methodologies for Sec Butylglucosinolate Analysis

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to ensure the stability and efficient extraction of sec-butylglucosinolate. A primary challenge is the presence of the endogenous enzyme myrosinase, which hydrolyzes glucosinolates upon tissue damage, leading to inaccurate quantification. nih.govyoutube.com Therefore, rapid inactivation of this enzyme is paramount.

Optimized Extraction Protocols (e.g., Methanol Extraction, Accelerated Solvent Extraction)

The selection of an appropriate extraction protocol is crucial for maximizing the recovery of intact glucosinolates from plant material.

Methanol Extraction: Conventional extraction methods often employ heated water or mixtures of methanol and water. researchgate.net A common and well-validated technique involves extracting the plant material with boiling methanol or ethanol solutions, typically at concentrations around 70-80%. researchgate.netpubcompare.aimdpi.com The heat serves to rapidly and irreversibly denature the myrosinase enzyme. The extraction process may involve incubating samples for a set period at an elevated temperature, such as 75°C to 80°C, to ensure complete enzyme inactivation and efficient compound extraction. pubcompare.aimdpi.commdpi.com

Accelerated and Advanced Extraction Techniques: Modern extraction techniques offer improvements in efficiency and reduced solvent consumption.

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process. Myrosinase deactivation using a microwave has been successfully integrated into optimized extraction protocols. researchgate.netnih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. An optimized UAE process for glucosinolates from cauliflower utilized 42% ethanol at 43°C for 30 minutes. nih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures, which improves extraction efficiency and reduces extraction time and solvent volume. researchgate.net

The choice of method often depends on the specific plant matrix, available equipment, and the scale of the analysis.

| Extraction Protocol | Solvent System | Key Parameters | Advantages | Reference |

| Conventional Hot Solvent | 70-80% Methanol/Ethanol | Temperature: 75-80°C; Time: 5-20 min | Well-validated, standard lab equipment | researchgate.netpubcompare.aimdpi.com |

| Microwave-Assisted (MAE) | Aqueous Methanol/Ethanol | Microwave power and time are key variables | Rapid, efficient myrosinase deactivation | researchgate.netnih.gov |

| Ultrasound-Assisted (UAE) | 42% Ethanol | Temperature: 43°C; Time: 30 min | Enhanced mass transfer, efficient | nih.gov |

| Pressurized Liquid (PLE) | Methanol/Water mixtures | High temperature and pressure | Fast, reduced solvent consumption | researchgate.net |

Desulfation Procedures for Glucosinolates

For analysis by High-Performance Liquid Chromatography (HPLC), intact glucosinolates are often enzymatically converted to their desulfo-counterparts. nih.gov This process removes the polar sulfate group, which improves separation on commonly used reversed-phase chromatography columns. nih.govniscpr.res.in

The standard procedure for desulfation involves the following steps:

Anion-Exchange Purification: The crude plant extract is loaded onto a small column containing an anion-exchange resin, such as DEAE-Sephadex A-25. nih.govpubcompare.ai The anionic glucosinolates bind to the resin, while neutral impurities are washed away.

Enzymatic Reaction: A solution of purified sulfatase (e.g., from Helix pomatia) is added to the column. pubcompare.aidlsu.edu.ph The column is then left to stand, typically overnight at room temperature, to allow for the complete cleavage of the sulfate moiety. researchgate.netpubcompare.ai

Elution: The resulting neutral desulfoglucosinolates are eluted from the column with ultrapure water. nih.govpubcompare.ai

While this is a standard and robust method, it can be time-consuming, and care must be taken to avoid issues like incomplete desulfation, which can lead to inaccurate quantification. researchgate.netmdpi.comnih.gov The rate of desulfation can vary between different glucosinolates, potentially affecting the final concentration measurements if not properly controlled. researchgate.net

Separation and Purification Methods

Following extraction and initial cleanup, chromatographic techniques are employed to separate sec-butylglucosinolate from other compounds for analysis or preparative isolation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of glucosinolates. preprints.orgmdpi.com The method is typically performed on the desulfated extracts.

Stationary Phase: A reversed-phase C18 column is the most common choice for separating desulfoglucosinolates. nih.govmdpi.comthamesrestek.co.uk

Mobile Phase: Separation is achieved using a gradient elution system, typically involving water (A) and acetonitrile (B) as the mobile phases. nih.govmdpi.com

Detection: A UV detector set at a wavelength of 229 nm is standard for the detection and quantification of desulfoglucosinolates. mdpi.comniscpr.res.indlsu.edu.ph

Quantification is performed by comparing the peak area to that of a known concentration of a standard, such as sinigrin, and applying established response factors. nih.gov While analysis of desulfoglucosinolates is most common, methods for analyzing intact glucosinolates using HPLC coupled with mass spectrometry (LC-MS) have also been developed, avoiding the potentially problematic desulfation step. researchgate.netnih.gov

| HPLC Parameter | Typical Condition | Purpose | Reference |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3-5 µm) | Separation based on hydrophobicity | nih.govmdpi.comthamesrestek.co.uk |

| Mobile Phase | Water and Acetonitrile Gradient | To elute compounds with varying polarities | nih.govmdpi.com |

| Flow Rate | 0.75 - 1.5 mL/min | Controls retention time and separation efficiency | nih.govmdpi.com |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times | nih.govmdpi.com |

| Detection | UV at 229 nm | Quantification of desulfoglucosinolate peaks | mdpi.comniscpr.res.indlsu.edu.ph |

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is a preparative-scale liquid-liquid partition chromatography technique that operates without a solid support matrix. akjournals.com This method is particularly advantageous for isolating larger quantities of pure glucosinolates from crude extracts because it minimizes the risk of irreversible adsorption and artifact formation. akjournals.com

For glucosinolate separation, a high-salt, highly polar solvent system is often employed, such as 1-propanol-acetonitrile-saturated aqueous ammonium sulfate-water. nih.gov This technique has been successfully used to separate and purify various glucosinolates from plant sources like broccoli and arugula seeds, yielding compounds with greater than 95% purity. nih.gov The scalability of HSCCC makes it a valuable tool for producing pure standards for research. nih.gov

Anion-Exchange Chromatography

As mentioned in the desulfation procedure, anion-exchange chromatography is a fundamental technique for purifying glucosinolates based on their anionic nature, which is conferred by the sulfate group. nih.govmdpi.com This method is not only a preparatory step for desulfation but also a standalone purification technique. mdpi.com

In this process, a crude extract is applied to an anion-exchange resin. The negatively charged glucosinolates are adsorbed onto the resin matrix while other non-anionic molecules are washed through. mdpi.com The bound glucosinolates can then be selectively eluted by using an eluent containing a high concentration of salt, such as sodium chloride (NaCl) or potassium chloride (KCl), to displace the glucosinolates from the resin. mdpi.comacs.org This technique has proven effective for increasing the purity of glucosinolates in extracts from sources like mustard seeds. mdpi.com

Qualitative and Quantitative Determination of Sec-butylglucosinolate

The accurate qualitative and quantitative analysis of sec-butylglucosinolate is crucial for understanding its distribution in plants, its biological activities, and for quality control in agricultural and food industries. A variety of advanced analytical methodologies are employed for this purpose, each with its own set of advantages and limitations. These techniques range from chromatographic methods coupled with mass spectrometry for detailed structural elucidation and quantification, to rapid spectroscopic and immunological assays for high-throughput screening.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of glucosinolates, which are non-volatile, a derivatization step is typically required. The most common approach for GC-MS analysis of glucosinolates, including sec-butylglucosinolate, involves the enzymatic hydrolysis of the glucosinolate to its corresponding isothiocyanate, which is a volatile compound.

The hydrolysis is catalyzed by the enzyme myrosinase, which is naturally present in plants containing glucosinolates. In the case of sec-butylglucosinolate, myrosinase action releases sec-butyl isothiocyanate. This volatile compound can then be extracted and analyzed by GC-MS. The gas chromatograph separates the individual volatile compounds in the sample, and the mass spectrometer detects and identifies them based on their unique mass spectra.

Qualitative determination is achieved by comparing the obtained mass spectrum with reference spectra in databases such as the NIST library. The mass spectrum of sec-butyl isothiocyanate is characterized by a specific fragmentation pattern that allows for its unambiguous identification. Quantitative analysis can be performed by creating a calibration curve with a pure standard of sec-butyl isothiocyanate.

Table 1: GC-MS Data for the Analysis of Sec-butyl Isothiocyanate

| Parameter | Value |

| Analyte | sec-Butyl Isothiocyanate |

| Precursor Compound | Sec-butylglucosinolate |

| Molecular Formula | C5H9NS |

| Molecular Weight | 115.2 g/mol |

| CAS Number | 4426-79-3 |

| Retention Index (non-polar column) | ~919 |

| Key Mass Fragments (m/z) | 57, 86, 115 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is currently one of the most widely used techniques for the direct analysis of intact glucosinolates, including sec-butylglucosinolate. This method offers high sensitivity, selectivity, and specificity, allowing for the simultaneous quantification of multiple glucosinolates in complex plant extracts without the need for derivatization.

In LC-MS/MS analysis, the glucosinolates are first separated using liquid chromatography, typically with a reversed-phase column. The separated compounds then enter the mass spectrometer, where they are ionized, usually by electrospray ionization (ESI) in negative mode. The tandem mass spectrometry (MS/MS) capability allows for the selection of a specific precursor ion (the molecular ion of the glucosinolate) and its fragmentation to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification.

For sec-butylglucosinolate, the precursor ion would be its deprotonated molecule [M-H]⁻. A common and characteristic fragmentation for all glucosinolates is the loss of the sulfate group, resulting in a product ion at m/z 97 ([SO3H]⁻). mdpi.comnih.gov

Table 2: Proposed LC-MS/MS Parameters for Sec-butylglucosinolate Analysis

| Parameter | Description |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion [M-H]⁻ | m/z 374.1 |

| Product Ion 1 (Quantifier) | m/z 97.0 ([SO3H]⁻) |

| Product Ion 2 (Qualifier) | m/z 259.0 ([M-H-SO3-C6H10O5]⁻) |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | Optimized for chromatographic peak width |

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunological technique that can be adapted for the quantification of specific glucosinolates or groups of related glucosinolates. nih.govgoldstandarddiagnostics.com This method relies on the use of antibodies that specifically bind to the target analyte.

In a competitive ELISA for sec-butylglucosinolate, microplate wells would be coated with a conjugate of sec-butylglucosinolate and a protein. The sample extract is then added to the wells along with a limited amount of a primary antibody specific for sec-butylglucosinolate. The glucosinolate in the sample competes with the coated glucosinolate for binding to the antibody. After an incubation period, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of sec-butylglucosinolate in the sample.

A major advantage of ELISA is its potential for high-throughput screening of a large number of samples. However, the development of a specific antibody for a particular glucosinolate can be challenging and time-consuming. Cross-reactivity with other structurally similar glucosinolates is a potential issue that needs to be carefully evaluated. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like glucosinolates. nih.govnih.gov CE offers several advantages, including high separation efficiency, short analysis times, and low consumption of samples and reagents.

In CE, a fused-silica capillary is filled with a background electrolyte solution. A voltage is applied across the capillary, causing the charged analytes to migrate at different velocities depending on their charge-to-size ratio, thus achieving separation. Detection is typically performed using UV-Vis spectroscopy or by coupling the capillary to a mass spectrometer (CE-MS) for more specific identification.

For glucosinolate analysis, the anionic nature of these compounds at neutral or alkaline pH allows for their separation in a straightforward manner. The technique can be used to create a profile of the different glucosinolates present in a sample, and quantification can be achieved by comparing the peak areas to those of known standards.

Near-Infrared Spectroscopy (NIRS) for Rapid Analysis

Near-Infrared Spectroscopy (NIRS) is a rapid and non-destructive analytical technique that can be used for the quantitative analysis of various components in agricultural and food products, including glucosinolates. nih.govnih.govtandfonline.comresearchgate.net NIRS measures the absorption of near-infrared light by the sample, which is related to the vibrations of chemical bonds (e.g., C-H, N-H, O-H) in the molecules.

To use NIRS for quantifying sec-butylglucosinolate, a calibration model must first be developed. This involves analyzing a large and diverse set of samples using a reference method, such as LC-MS/MS, to determine the actual sec-butylglucosinolate concentration. The NIRS spectra of these samples are also collected. Then, chemometric techniques, such as partial least squares (PLS) regression, are used to build a mathematical model that correlates the spectral data with the reference values.

Once a robust calibration model is established, the sec-butylglucosinolate content of new, unknown samples can be predicted rapidly by simply measuring their NIRS spectra. This makes NIRS an excellent tool for routine quality control and for screening large numbers of samples in plant breeding programs. The performance of NIRS models is evaluated based on parameters such as the coefficient of determination (R²), the standard error of prediction (SEP), and the ratio of prediction to deviation (RPD). nih.gov

Table 4: Representative Performance of NIRS Calibration Models for Aliphatic Glucosinolates in Brassica Species

| Glucosinolate | R² of Cross-Validation | RPD | Application |

| Total Aliphatic Glucosinolates | 0.85 - 0.95 | 2.5 - 4.5 | Excellent for screening and quality control |

| Individual Aliphatic Glucosinolates | 0.70 - 0.90 | 2.0 - 3.0 | Good for screening and semi-quantitative analysis |

Challenges and Future Directions in Analytical Techniques for Sec-butylglucosinolate

The accurate and reliable analysis of sec-butylglucosinolate, a sulfur-containing secondary metabolite found in certain cruciferous plants, is crucial for understanding its biological roles and potential applications. However, the analytical methodologies for this specific compound, and for glucosinolates in general, face several challenges that researchers are actively working to overcome. Future advancements in analytical techniques hold the promise of more precise and efficient quantification.

Standardization and Validation of Methodologies

A significant hurdle in the analysis of sec-butylglucosinolate is the lack of standardized and universally validated analytical methods. While numerous protocols for glucosinolate analysis have been published, inconsistencies in sample preparation, extraction, and quantification approaches can lead to variable and incomparable results across different laboratories.

Current Challenges in Standardization:

Lack of Certified Reference Materials: The availability of certified reference materials for sec-butylglucosinolate is limited. This scarcity makes it difficult to perform comprehensive method validation and to ensure the accuracy and comparability of results obtained by different analytical techniques and laboratories.

Methodological Diversity: Researchers employ a variety of methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), often with different columns, mobile phases, and detection parameters. This diversity, while fostering innovation, complicates the establishment of a single, universally accepted standard method.

Influence of Sample Matrix: The complex chemical composition of plant matrices can significantly interfere with the extraction and analysis of sec-butylglucosinolate. Developing a standardized method that is robust across different plant species and tissues containing this compound is a considerable challenge.

Future Directions for Standardization and Validation:

The development of sound analytical methods is of supreme importance during the process of drug discovery and development monash.edu. Future efforts should focus on:

Development of Certified Reference Materials: The production and dissemination of certified reference materials for sec-butylglucosinolate are paramount for enabling proper method validation and ensuring the accuracy of analytical data.

Inter-laboratory Ring Trials: Conducting inter-laboratory comparison studies, where the same samples are analyzed by multiple laboratories using their respective methods, can help to identify sources of variability and work towards a consensus on best practices.

Harmonization of Protocols: Scientific bodies and regulatory agencies should work towards establishing harmonized protocols for the extraction and analysis of glucosinolates, including sec-butylglucosinolate. This would involve specifying key parameters such as extraction solvents, temperature, and chromatographic conditions.

Thorough Method Validation: It is crucial that any proposed analytical method for sec-butylglucosinolate undergoes rigorous validation, assessing parameters such as linearity, accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ) .

The table below outlines the key parameters that require standardization and validation for reliable sec-butylglucosinolate analysis.

| Parameter | Importance for Standardization and Validation |

| Sample Preparation | Consistent methods for drying, grinding, and deactivating myrosinase enzyme are needed to prevent degradation of sec-butylglucosinolate. |

| Extraction Solvent | The choice of solvent (e.g., methanol, ethanol-water mixtures) and extraction conditions (e.g., temperature, time) significantly impacts recovery. |

| Analytical Technique | Defining standard operating procedures for techniques like HPLC and LC-MS, including column type, mobile phase composition, and detector settings. |

| Quantification Method | Agreement on the use of external or internal standards and the appropriate calibration models is necessary for accurate quantification. |

| Reference Standards | Availability and use of pure, certified reference standards for sec-butylglucosinolate are essential for calibration and method validation. |

Detection Limits and Quantification Capabilities

The ability to detect and accurately quantify sec-butylglucosinolate, especially at low concentrations, is critical for various research applications. Modern analytical techniques offer high sensitivity, but challenges and opportunities for improvement remain.

Challenges in Detection and Quantification:

Low Concentrations in Planta: The concentration of sec-butylglucosinolate in plant tissues can be low, requiring highly sensitive analytical methods for accurate detection and quantification.

Matrix Effects in Mass Spectrometry: In LC-MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of sec-butylglucosinolate, leading to inaccurate quantification.

Lack of Specific Chromophores: The glucosinolate structure lacks a strong chromophore, which can limit the sensitivity of UV detection in HPLC. Analysis is often performed on the desulfated derivatives, which have better chromatographic properties.

Future Directions for Enhanced Detection and Quantification:

Advancements in analytical instrumentation and methodologies are paving the way for more sensitive and accurate analysis of sec-butylglucosinolate:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as time-of-flight (TOF) and Orbitrap mass analyzers, can improve the specificity and sensitivity of detection, allowing for the accurate measurement of sec-butylglucosinolate even in complex matrices.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS techniques, such as multiple reaction monitoring (MRM), offer excellent selectivity and sensitivity for the quantification of target analytes like sec-butylglucosinolate by monitoring specific precursor-to-product ion transitions nih.gov.

Improved Chromatographic Separations: The development of new stationary phases and the use of ultra-high-performance liquid chromatography (UHPLC) can lead to better resolution and faster analysis times, improving both detection limits and sample throughput.

Advanced Sample Preparation: Innovations in sample preparation techniques, such as solid-phase extraction (SPE) and selective derivatization, can help to remove interfering matrix components and enhance the signal of sec-butylglucosinolate.

The following table provides a hypothetical comparison of detection and quantification limits for sec-butylglucosinolate using different analytical techniques, based on general performance for similar compounds.

| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages |

| HPLC-UV | ng range | ng to µg range | Robust, widely available, cost-effective. |

| LC-MS | pg to ng range | pg to ng range | High sensitivity and selectivity. |

| LC-MS/MS | fg to pg range | pg to ng range | Very high sensitivity and specificity, reduced matrix effects. |

| HRMS | pg to ng range | pg to ng range | High mass accuracy for confident identification. |

Analysis of Intact Glucosinolates versus Degradation Products

A central debate in the analysis of sec-butylglucosinolate revolves around whether to measure the intact molecule or its degradation products, primarily isothiocyanates (e.g., sec-butyl isothiocyanate) or desulfoglucosinolates. Each approach has distinct advantages and disadvantages.

Analysis of Intact Glucosinolates:

Advantages: Measuring the intact glucosinolate provides a direct quantification of the precursor compound as it exists in the plant tissue. This approach avoids potential variability introduced by the enzymatic or chemical conversion to degradation products. Recent advancements in LC-MS have made the analysis of intact glucosinolates more feasible and efficient monash.edusemanticscholar.org.

Challenges: Intact glucosinolates are highly polar molecules, which can make their retention and separation on traditional reversed-phase HPLC columns challenging. Ion-pairing reagents or specialized columns may be required.

Analysis of Desulfoglucosinolates:

Advantages: The most common method for glucosinolate analysis involves enzymatic desulfation to form desulfoglucosinolates, which are less polar and exhibit better chromatographic behavior on reversed-phase columns researchgate.net. This method is well-established and has been used to generate a large body of comparable data.

Challenges: The desulfation step can be time-consuming and may not always be complete, leading to underestimation. The efficiency of the sulfatase enzyme can also vary, introducing another source of potential error.

Analysis of Isothiocyanates (Degradation Products):

Advantages: Isothiocyanates are the biologically active compounds derived from glucosinolates and are often the focus of health-related research. Analyzing these degradation products can provide more direct information about the potential bioactivity of a plant sample.

Challenges: The conversion of glucosinolates to isothiocyanates is influenced by various factors, including pH and the presence of other proteins, which can lead to the formation of other breakdown products like nitriles or thiocyanates mdpi.com. Isothiocyanates themselves can be volatile and unstable, making their quantitative analysis difficult nih.gov.

Future Directions:

The future of sec-butylglucosinolate analysis will likely involve a multi-faceted approach, with the choice of method depending on the specific research question.

Direct Analysis of Intact Glucosinolates: Continued improvements in LC-MS technology, including more robust and efficient chromatographic columns, will likely lead to a greater adoption of methods for the direct analysis of intact sec-butylglucosinolate.

Comprehensive Profiling: Future research may focus on developing methods that can simultaneously quantify the intact glucosinolate and its various degradation products, providing a more complete picture of the "glucosinolate-myrosinase system."

Stable Isotope Labeling: The use of stable isotope-labeled internal standards for both intact sec-butylglucosinolate and its degradation products will be crucial for improving the accuracy and reliability of quantification in all analytical approaches.

The table below summarizes the key considerations when choosing between the analysis of intact sec-butylglucosinolate and its degradation products.

| Analytical Target | Advantages | Disadvantages |

| Intact Sec-butylglucosinolate | Direct measure of the precursor; avoids conversion variability. | Challenging chromatography due to high polarity. |

| Desulfo-sec-butylglucosinolate | Well-established method; good chromatographic properties. | Incomplete desulfation can lead to inaccuracies; time-consuming. |

| Sec-butyl Isothiocyanate | Biologically active compound; relevant for health studies. | Unstable and volatile; conversion can be incomplete and variable. |

Future Research Directions

Elucidation of Remaining Biosynthetic and Regulatory Pathways

The general biosynthetic pathway for aliphatic glucosinolates is well-established, involving three main stages: side-chain elongation of the precursor amino acid (in this case, methionine), formation of the core glucosinolate structure, and secondary modifications to the side chain. Key genes in this process, such as Methylthioalkylmalate Synthase (MAM), cytochrome P450s (e.g., CYP79F1), and various transferases, have been identified primarily through research in the model plant Arabidopsis thaliana.

However, the precise enzymatic steps and the specific gene orthologs responsible for the production of sec-butylglucosinolate in various Brassicaceae species are not fully elucidated. Future research should focus on:

Identifying Specific MAM and CYP Alleles: The MAM gene cluster is crucial for determining the side-chain length of aliphatic glucosinolates. MAM1 is known to be involved in the production of short-chained aliphatic glucosinolates, while MAM3 is associated with long-chained ones. Similarly, CYP79F1 is primarily responsible for the generation of short-chained aliphatic glucosinolates. Future studies should aim to identify the specific alleles or expression patterns of these genes that lead to the synthesis of the four-carbon backbone characteristic of sec-butylglucosinolate.

Unraveling the Regulatory Network: A family of R2R3-MYB transcription factors, particularly MYB28, MYB29, and MYB76, are known to be master regulators of aliphatic glucosinolate biosynthesis. Overexpression of MYB28, for instance, leads to a significant increase in aliphatic glucosinolates. While it is logical to assume these transcription factors regulate sec-butylglucosinolate, direct evidence is needed. Research should investigate the specific binding of these MYB factors to the promoters of sec-butylglucosinolate biosynthetic genes. Furthermore, exploring the upstream signaling pathways, including hormonal influences from jasmonic acid, salicylic (B10762653) acid, and ethylene (B1197577) that modulate these MYB factors, will provide a more complete regulatory picture. The discovery that transcription factors like BolMYB3R, BolbHLH153, BolMED4, and BolERF74 can induce short-chain aliphatic glucosinolates in cabbage presents new avenues for investigating the regulation of sec-butylglucosinolate.

Detailed Mechanisms of Plant-Microbe Interactions Mediated by Sec-butylglucosinolate

Glucosinolates and their hydrolysis products, such as isothiocyanates, are key players in plant defense and shaping the microbial community in the rhizosphere (the soil region around plant roots). Upon tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase, releasing biologically active compounds.

The specific role of sec-butylglucosinolate in these interactions is an area ripe for investigation. A crucial study has already demonstrated that the degradation products of sec-butylglucosinolate, namely sec-butyl isothiocyanate, can inhibit the seed germination and growth of competing plants and the spore germination of arbuscular mycorrhizal fungi. This finding provides a strong foundation for future research, which should aim to:

Characterize Specific Microbial Responses: Studies should move beyond general observations and identify which specific microbial taxa (bacteria and fungi) are promoted or inhibited by the presence of sec-butylglucosinolate and its breakdown products in the root exudates. This could involve comparative microbiome analysis of plants with varying sec-butylglucosinolate levels.

Elucidate Molecular Mechanisms: Research is needed to understand how sec-butyl isothiocyanate and other potential breakdown products exert their influence. This includes investigating their molecular targets within microbial cells, their impact on microbial signaling pathways, and the potential for microbes to evolve resistance or even utilize these compounds as a nutrient source.

Investigate Systemic Effects: The impact of sec-butylglucosinolate on the rhizosphere microbiome could have broader consequences for the plant, including nutrient uptake, growth promotion, and induced systemic resistance against pathogens. Future studies should explore these potential systemic effects to understand the full ecological significance of this compound.

Genomic and Proteomic Studies for Comprehensive Understanding of Sec-butylglucosinolate System

The advent of 'omics' technologies provides powerful tools for a holistic understanding of metabolic systems. While genomic and proteomic analyses have been applied to glucosinolate metabolism in general, a focused effort on the sec-butylglucosinolate system is lacking. Such studies are essential for building a complete model from gene to function. Future research directions include:

Targeted Genome-Wide Association Studies (GWAS): Performing GWAS on a diverse collection of plants, such as Brassica species, that show natural variation in sec-butylglucosinolate levels can help pinpoint the specific genes and genetic loci responsible for its production.

Comparative Transcriptomics and Proteomics: By comparing the transcriptomes and proteomes of plants with high and low levels of sec-butylglucosinolate (e.g., wild-type vs. genetically modified lines), researchers can identify all the genes and proteins that are differentially expressed. This would not only confirm the roles of known biosynthetic genes but could also uncover novel enzymes, transporters, and regulatory proteins involved in the sec-butylglucosinolate metabolic network.

Protein-Protein Interaction Studies: Identifying the interaction partners of key biosynthetic enzymes and regulatory factors (like MYB28) can reveal the protein complexes that form to carry out and regulate sec-butylglucosinolate synthesis, providing a more dynamic view of the process.

Development of Novel Analytical Tools with Enhanced Sensitivity and Specificity

Accurate and efficient detection and quantification are the bedrock of biochemical research. Current methods for glucosinolate analysis include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While powerful, these methods can be time-consuming and require significant sample preparation. There is a clear need for novel analytical tools with improved features. Future research should focus on:

High-Throughput Screening Methods: Developing methods like Enzyme-Linked Immunosorbent Assays (ELISA) with highly specific antibodies against sec-butylglucosinolate would enable the rapid screening of large numbers of plant samples,

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying sec-butylglucosinolate in plant matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) is widely used for glucosinolate quantification . For isomer differentiation (e.g., distinguishing sec-butyl from other butyl isomers), tandem MS or nuclear magnetic resonance (NMR) spectroscopy is recommended due to structural specificity . Sample preparation should include myrosinase inactivation (e.g., via methanol extraction at 70°C) to prevent enzymatic hydrolysis of glucosinolates during analysis . Statistical validation (e.g., coefficient of variation <10% across triplicate runs) is critical for reproducibility .

Q. How do environmental factors influence sec-butylglucosinolate concentrations in cruciferous plants?

- Methodological Answer : Controlled growth experiments with variables like sulfur availability, light intensity, and herbivore exposure can isolate environmental effects. For example, sulfur deficiency reduces glucosinolate biosynthesis, while herbivory upregulates their production via jasmonate signaling . Data should be normalized to plant dry mass and analyzed using ANOVA to account for interactions between variables . Meta-analyses of existing datasets (e.g., Web of Science, AGRICOLA) can identify broader trends .

Q. What are the challenges in isolating sec-butylglucosinolate from co-occurring glucosinolates in plant extracts?

- Methodological Answer : Column chromatography with anion-exchange resins (e.g., DEAE Sephadex) effectively separates glucosinolates based on side-chain hydrophobicity. Fraction purity can be confirmed via thin-layer chromatography (TLC) or LC-MS . Contradictions in literature-reported yields often arise from differences in extraction solvents (e.g., methanol vs. ethanol) or plant tissue homogenization methods, necessitating detailed protocol replication .

Advanced Research Questions

Q. How can genetic engineering modulate sec-butylglucosinolate biosynthesis pathways in Arabidopsis or Brassica species?

- Methodological Answer : CRISPR/Cas9 targeting of methylthioalkylmalate synthase (MAM) genes alters side-chain elongation, a critical step in sec-butylglucosinolate formation . Transcriptomic profiling (RNA-seq) of mutants can identify downstream regulatory networks. For validation, compare glucosinolate profiles using LC-MS and perform phylogenetic analysis of MAM homologs across Brassica cultivars . Contradictions in knockout phenotypes may arise from redundant gene isoforms, requiring combinatorial mutagenesis .

Q. What statistical approaches resolve contradictions in reported bioactivity data for sec-butylglucosinolate hydrolysis products?

- Methodological Answer : Systematic reviews (PRISMA guidelines) should aggregate data from in vitro and in vivo studies, with subgroup analyses for hydrolysis conditions (e.g., pH, myrosinase isoforms) . Meta-regression can assess dose-response relationships, while sensitivity analyses address heterogeneity in cell line models (e.g., HepG2 vs. Caco-2) . Conflicting results often stem from incomplete reporting of hydrolysis kinetics; authors should adhere to MIAME standards for metadata .

Q. How does sec-butylglucosinolate interact with gut microbiota to influence metabolic outcomes?

- Methodological Answer : Use germ-free murine models colonized with human microbiota to track glucosinolate metabolism via fecal metabolomics (UHPLC-QTOF-MS). Compare microbial diversity (16S rRNA sequencing) between high- and low-sec-butylglucosinolate diets. Contradictions in anti-inflammatory effects may relate to inter-individual microbiota variability, requiring stratified cohort designs . For mechanistic insights, isolate bacterial strains (e.g., Bacteroides spp.) capable of metabolizing sec-butylglucosinolate and profile their enzymatic activity .

Methodological Resources

- Literature Synthesis : Follow PRISMA guidelines for systematic reviews, leveraging databases like Medline, Web of Science, and AGRICOLA with search terms "sec-butylglucosinolate AND (biosynthesis OR quantification)" .

- Data Reproducibility : Document experimental protocols in line with the Beilstein Journal of Organic Chemistry standards, including raw chromatograms and statistical code in supplementary materials .

- Structural Analysis : Use GlycoBase for HPLC retention time benchmarking and SOACS index for NMR-based structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.